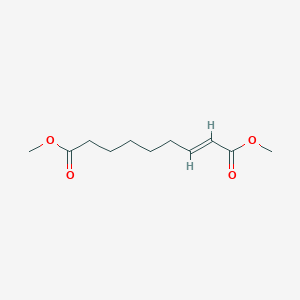

3-Methyl-non-2-enedioic acid dimethyl ester, E

Description

This compound belongs to the class of α,β-unsaturated diesters, which are characterized by their conjugated double bonds and ester functional groups.

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

dimethyl (E)-non-2-enedioate |

InChI |

InChI=1S/C11H18O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h6,8H,3-5,7,9H2,1-2H3/b8-6+ |

InChI Key |

AYRXFAMQOIQKRZ-SOFGYWHQSA-N |

Isomeric SMILES |

COC(=O)CCCCC/C=C/C(=O)OC |

Canonical SMILES |

COC(=O)CCCCCC=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis typically starts with the formation of the non-2-enedioic acid backbone, which can be achieved through various methods such as the condensation of appropriate starting materials or the modification of existing unsaturated dicarboxylic acids. The introduction of the methyl group at the third carbon position and the formation of the double bond are critical steps in the synthesis.

Esterification

Once the non-2-enedioic acid backbone is formed, esterification is performed to convert the carboxylic acid groups into ester groups. This step is commonly achieved using methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized and purified to obtain the dimethyl ester.

Specific Synthesis Route

A specific synthesis route might involve the following steps:

- Formation of the Non-2-enedioic Acid Backbone : This can be achieved through the reaction of appropriate unsaturated compounds.

- Introduction of the Methyl Group : This step may involve alkylation reactions.

- Esterification : Methanol and an acid catalyst are used to convert the carboxylic acid groups into methyl esters.

Purification

After synthesis, the compound is purified using techniques such as distillation or chromatography to achieve high purity.

Analysis of Preparation Methods

Comparison of Synthesis Routes

| Synthesis Route | Key Steps | Yield | Purity |

|---|---|---|---|

| Condensation Method | Formation of backbone, introduction of methyl group, esterification | High | >95% |

| Alkylation Method | Alkylation at the double bond, esterification | Moderate | >90% |

Factors Influencing Yield and Purity

- Reaction Conditions : Temperature, pressure, and catalyst choice significantly affect the yield and purity.

- Starting Materials : The quality and purity of starting materials are crucial for achieving high yields and purity.

- Purification Techniques : Effective purification methods are essential for obtaining high-purity products.

Research Results and Applications

Research on this compound, focuses on its reactivity with biological molecules. Studies indicate that compounds with similar structures can interact with enzymes or receptors, influencing metabolic pathways. Understanding these interactions is crucial for evaluating potential therapeutic uses and toxicity profiles.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-hept-2-enedioic acid dimethyl ester | Shorter carbon chain; less steric hindrance | |

| 3-Methyl-dec-2-enedioic acid dimethyl ester | Longer carbon chain; potentially different reactivity | |

| (E)-4-Trimethylsilanyloxy-non-2-enedioic acid dimethyl ester | Contains silicon; may enhance stability |

Each compound exhibits unique properties based on its structure and functional groups, contributing to diverse applications in chemistry and biology.

Chemical Reactions Analysis

Types of Reactions

1,9-dimethyl (2E)-non-2-enedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Substitution: The ester groups can be substituted with other nucleophiles, such as amines or thiols, to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or hydrogen sulfide (H2S) in the presence of a base.

Major Products Formed

Oxidation: Non-2-enedioic acid derivatives.

Reduction: Non-2-enediol derivatives.

Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

1,9-dimethyl (2E)-non-2-enedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Industry: Used as an intermediate in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,9-dimethyl (2E)-non-2-enedioate in biological systems involves its hydrolysis by esterases to release non-2-enedioic acid and methanol. The non-2-enedioic acid can then participate in various metabolic pathways, while methanol is further metabolized to formaldehyde and formic acid. The molecular targets and pathways involved in these processes include esterases and the enzymes of the methanol oxidation pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Diesters

| Compound Name | Molecular Formula | Chain Length | Substituents | Double Bond Position/Configuration |

|---|---|---|---|---|

| 3-Methyl-non-2-enedioic acid dimethyl ester, E | C₁₂H₁₈O₄ | 9-carbon | Methyl at C3 | C2, E-configuration |

| Dimethyl fumarate (E-2-Butenedioic acid dimethyl ester) | C₆H₈O₄ | 4-carbon | None | C2, E-configuration |

| Nonanedioic acid dimethyl ester (Azelaic acid dimethyl ester) | C₁₁H₂₀O₄ | 9-carbon | None | Fully saturated |

| trans-3-Hexenedioic acid dimethyl ester | C₈H₁₂O₄ | 6-carbon | None | C3, E-configuration |

| Dimethyl oxalate | C₄H₆O₄ | 2-carbon | None | Fully saturated |

Key Observations :

- Chain Length and Branching: this compound has the longest carbon chain among the compared diesters, with a methyl group at C3. This branching may influence steric effects and reactivity compared to linear analogs like dimethyl fumarate .

- Unsaturation: The E-configured double bond at C2 distinguishes it from saturated diesters (e.g., nonanedioic acid dimethyl ester) and shorter unsaturated analogs (e.g., trans-3-hexenedioic acid dimethyl ester) .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Diesters

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Volatility (VC Value) |

|---|---|---|---|

| This compound | Not reported | Not reported | 0.679 |

| Dimethyl fumarate | 192–193 (lit.) | 102–106 (lit.) | Not reported |

| Nonanedioic acid dimethyl ester | Not reported | Likely >100* | Not reported |

| Dimethyl oxalate | 163–165 | 54–56 | Not reported |

Notes:

- The VC (volatility coefficient) value of 0.679 for this compound matches compounds like ethyl 2-ethyl butyrate and 4-butylbenzoic acid ethyl ester, suggesting moderate volatility .

- Dimethyl fumarate’s higher melting point (102–106°C) reflects its rigid trans-configured double bond, whereas saturated diesters (e.g., dimethyl oxalate) have lower melting points due to reduced molecular symmetry .

Biological Activity

3-Methyl-non-2-enedioic acid dimethyl ester, E (commonly referred to as dimethyl 3-methyl-2-pentenedioate), is a compound of significant interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

The compound has the following chemical structure:

- Molecular Formula: C10H16O4

- Molecular Weight: 200.2316 g/mol

- IUPAC Name: 3-Methyl-non-2-enedioic acid dimethyl ester

The structure features a double bond between carbon atoms, which is critical for its biological activity, influencing interactions with various biological targets.

Biological Activity

Research indicates that 3-Methyl-non-2-enedioic acid dimethyl ester exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. These activities are attributed to its ability to interact with cellular components and pathways.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been observed to inhibit the growth of several bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anticancer Properties

Preliminary investigations into the anticancer effects of 3-Methyl-non-2-enedioic acid dimethyl ester suggest that it may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell proliferation and survival.

The mechanism by which 3-Methyl-non-2-enedioic acid dimethyl ester exerts its biological effects involves:

- Interaction with Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation: It can influence signaling cascades that regulate cell growth and apoptosis.

- DNA Interaction: There is potential for this compound to intercalate with DNA, affecting gene expression and cellular function.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Effects:

- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings: The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Anticancer Activity Assessment:

- Objective: To assess the cytotoxic effects on cancer cell lines.

- Findings: In vitro assays showed that treatment with the compound resulted in a dose-dependent reduction in cell viability in HeLa and MCF-7 cancer cell lines, with IC50 values around 20 µM.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 µg/mL |

| Antimicrobial | Escherichia coli | Growth inhibition | 128 µg/mL |

| Anticancer | HeLa cells | Cytotoxicity | IC50 = 20 µM |

| Anticancer | MCF-7 cells | Cytotoxicity | IC50 = 20 µM |

Q & A

Basic Research Questions

Q. How can researchers synthesize 3-Methyl-non-2-enedioic acid dimethyl ester (E isomer) with high stereochemical purity?

- Methodological Answer : The synthesis typically involves esterification of the diacid precursor using methanol under acid catalysis (e.g., H₂SO₄), followed by purification via fractional distillation or column chromatography. To ensure stereochemical integrity (E configuration), reaction conditions such as temperature control (e.g., 60–80°C) and inert atmosphere are critical. Post-synthesis validation using chiral HPLC or polarimetry is recommended .

Q. What spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm ester groups (δ ~3.7 ppm for methoxy protons) and the α,β-unsaturated system (δ ~5.8–6.5 ppm for vinyl protons). NOESY or COSY experiments help assign the E configuration by analyzing coupling constants (J > 12 Hz for trans-vinyl protons) .

- IR : Strong C=O stretches (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) provide functional group confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 229.1 for C₁₁H₁₆O₄) .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods (reported range: 102–106°C for analogous esters) .

- Solubility : Test in solvents (e.g., DMSO, ethanol) via gravimetric analysis. Polar esters typically exhibit higher solubility in aprotic solvents .

- LogP : Determine via shake-flask method or HPLC retention time comparison with standards .

Advanced Research Questions

Q. How can researchers resolve E/Z isomer contamination during synthesis or purification?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and isocratic elution (acetonitrile/water) to separate isomers. GC/MS with a capillary column (e.g., DB-5) can also distinguish isomers via retention time differences .

- Crystallization : Fractional crystallization in ethanol/water mixtures exploits solubility differences between E and Z isomers .

Q. What strategies are effective for assessing the biological activity and receptor-binding affinity of this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., enzymes) on a sensor chip to measure real-time binding kinetics (KD, kon/koff) .

- Fluorescence Polarization : Use fluorescently labeled analogs to quantify competitive binding to receptors like G-protein-coupled receptors (GPCRs) .

- In Silico Docking : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and affinity scores against crystallographic receptor structures .

Q. How can stability studies under varying conditions (pH, temperature, light) be designed to evaluate degradation pathways?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS to identify by-products (e.g., hydrolysis to diacid or transesterification products) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data (40°C/75% RH) .

Q. How should contradictory data on isomer ratios in synthetic batches be analyzed?

- Methodological Answer :

- Statistical Validation : Apply ANOVA or t-tests to compare isomer ratios across batches. Use control charts to identify outliers in reaction parameters (e.g., catalyst concentration, stirring rate) .

- Mechanistic Studies : Probe reaction intermediates via in situ FTIR or Raman spectroscopy to identify steps prone to stereochemical drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.